
Butane-2,3-diol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-2,3-diol and propanoic acid are organic compounds with significant importance in various fields. Butane-2,3-diol, also known as 2,3-butanediol, is a vicinal diol with the chemical formula C4H10O2. It exists as three stereoisomers: two enantiomers and one meso compound. Propanoic acid, also known as propionic acid, is a carboxylic acid with the chemical formula C3H6O2. Both compounds have unique properties and applications in different industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butane-2,3-diol can be synthesized through the hydrolysis of 2,3-epoxybutane. The reaction involves the addition of water to the epoxide, resulting in the formation of butane-2,3-diol. The isomer distribution depends on the stereochemistry of the epoxide .
Propanoic acid can be prepared through various methods, including the oxidation of propionaldehyde and the hydrolysis of propionitrile. Industrially, it is produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst .
Industrial Production Methods: Butane-2,3-diol is produced industrially through microbial fermentation. Various microorganisms, such as Klebsiella and Enterobacter species, can ferment sugars to produce butane-2,3-diol . Propanoic acid is produced on an industrial scale through the hydrocarboxylation of ethylene, which involves the reaction of ethylene with carbon monoxide and water in the presence of a catalyst .
Análisis De Reacciones Químicas
Types of Reactions: Butane-2,3-diol undergoes several types of chemical reactions, including dehydration, oxidation, and esterification. Dehydration of butane-2,3-diol can lead to the formation of butanone (methyl ethyl ketone) or butene . Oxidation of butane-2,3-diol can produce acetoin and diacetyl .
Propanoic acid undergoes typical carboxylic acid reactions, such as esterification, reduction, and halogenation. Esterification with alcohols produces propanoate esters, while reduction with lithium aluminium hydride yields propanol .
Common Reagents and Conditions: Common reagents for the reactions of butane-2,3-diol include dehydrating agents like sulfuric acid and oxidizing agents like potassium permanganate . For propanoic acid, common reagents include alcohols for esterification and reducing agents like lithium aluminium hydride for reduction .
Major Products Formed: The major products formed from the reactions of butane-2,3-diol include butanone, butene, acetoin, and diacetyl . For propanoic acid, the major products include propanoate esters and propanol .
Aplicaciones Científicas De Investigación
Butane-2,3-diol has various applications in scientific research, including its use as a precursor for the synthesis of plastics and pesticides . It is also used in the resolution of carbonyl compounds in gas chromatography . In biotechnology, butane-2,3-diol is a valuable chemical intermediate for the production of biofuels and other value-added chemicals .
Propanoic acid is used in the food industry as a preservative and flavoring agent. It is also used in the production of cellulose acetate propionate, a plastic used in various applications . In medicine, propanoic acid derivatives are used as nonsteroidal anti-inflammatory drugs (NSAIDs) .
Mecanismo De Acción
The mechanism of action of butane-2,3-diol involves its metabolism by microorganisms. In Pseudomonas putida KT2440, butane-2,3-diol is dehydrogenated to acetoin by specific dehydrogenases . The acetoin is then further metabolized via the acetoin dehydrogenase enzyme system .
Propanoic acid exerts its effects through its metabolism to propionyl-CoA, which enters the tricarboxylic acid cycle (TCA cycle) for energy production . It also acts as an inhibitor of certain enzymes involved in fatty acid synthesis .
Comparación Con Compuestos Similares
Butane-2,3-diol can be compared with other butanediols, such as butane-1,3-diol and butane-1,4-diol. While all these compounds are diols, their chemical properties and applications differ. Butane-1,3-diol is used as a solvent and in the production of plasticizers, while butane-1,4-diol is used in the production of polyurethanes and as a solvent .
Propanoic acid can be compared with other carboxylic acids, such as acetic acid and butyric acid. While all these acids share similar chemical properties, their applications differ. Acetic acid is widely used as a solvent and in the production of vinegar, while butyric acid is used in the production of butyrate esters and as a flavoring agent .
Propiedades
Número CAS |
65643-99-4 |
|---|---|
Fórmula molecular |
C10H22O6 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
butane-2,3-diol;propanoic acid |
InChI |
InChI=1S/C4H10O2.2C3H6O2/c1-3(5)4(2)6;2*1-2-3(4)5/h3-6H,1-2H3;2*2H2,1H3,(H,4,5) |
Clave InChI |
CAXOUSVIGNQURR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CCC(=O)O.CC(C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



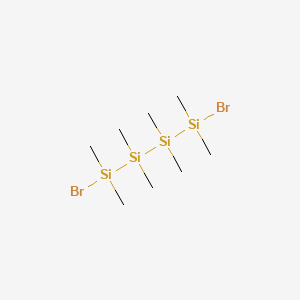
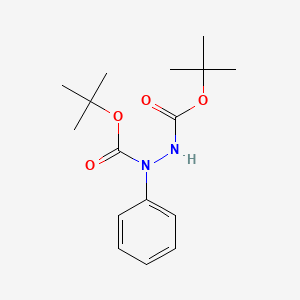

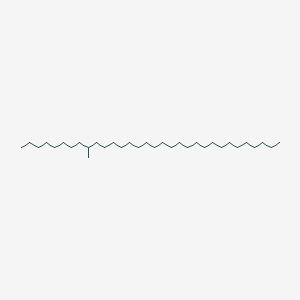


silane](/img/structure/B14469852.png)
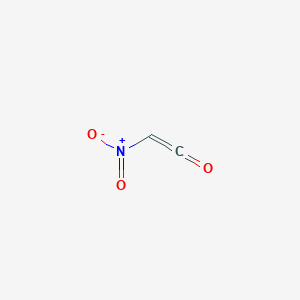

![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
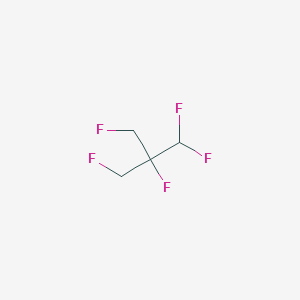

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)
